Cas no 2059967-03-0 (4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile)

4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 4-[2-(difluoromethyl)-5-thiazolyl]-
- 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile
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- MDL: MFCD30499309
- Inchi: 1S/C11H6F2N2S/c12-10(13)11-15-6-9(16-11)8-3-1-7(5-14)2-4-8/h1-4,6,10H
- InChI Key: CXRIEFKIIOBXOB-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(C2SC(C(F)F)=NC=2)C=C1
4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337764-5.0g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 5.0g |
$2525.0 | 2023-02-23 | ||
Enamine | EN300-337764-0.1g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 0.1g |
$767.0 | 2023-09-03 | ||
Enamine | EN300-337764-10.0g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 10.0g |
$3746.0 | 2023-02-23 | ||
Enamine | EN300-337764-5g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 5g |
$2525.0 | 2023-09-03 | ||
Enamine | EN300-337764-2.5g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 2.5g |
$1707.0 | 2023-09-03 | ||
Enamine | EN300-337764-1.0g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-337764-0.5g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 0.5g |
$836.0 | 2023-09-03 | ||
Enamine | EN300-337764-0.25g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 0.25g |
$801.0 | 2023-09-03 | ||
Enamine | EN300-337764-1g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 1g |
$871.0 | 2023-09-03 | ||
Enamine | EN300-337764-10g |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile |
2059967-03-0 | 10g |
$3746.0 | 2023-09-03 |
4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile Related Literature
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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3. Book reviews
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile
Comprehensive Overview of 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile (CAS No. 2059967-03-0)
4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile (CAS No. 2059967-03-0) is a high-value heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This thiazole derivative features a difluoromethyl group and a benzonitrile moiety, making it a versatile intermediate for drug discovery and material science. Its unique structure has attracted attention in the development of small-molecule inhibitors and biologically active agents, particularly in targeting enzyme pathways and cellular receptors.
Recent studies highlight the growing demand for fluorinated thiazole compounds due to their enhanced metabolic stability and bioavailability. Researchers are exploring 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile as a potential candidate for cancer therapeutics and anti-inflammatory drugs, aligning with the trend of precision medicine. The compound's electron-withdrawing properties also make it valuable in organic electronics, such as OLED materials and photovoltaic devices.
In agrochemical applications, this compound is investigated for its role in pest control formulations. Its thiazole core exhibits herbicidal and fungicidal activities, addressing the need for sustainable crop protection solutions. The integration of difluoromethyl groups enhances its environmental persistence, a key factor in modern green chemistry initiatives.
Synthetic routes to 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile often involve multistep organic reactions, including cyclization and cross-coupling methodologies. Optimizing these processes is critical for scaling production while minimizing waste, reflecting the industry's focus on atom economy and process intensification. Analytical techniques like HPLC and NMR spectroscopy ensure high purity, meeting stringent regulatory standards for pharmaceutical intermediates.
The compound's structure-activity relationship (SAR) is a hot topic in computational chemistry, with AI-driven molecular modeling accelerating its optimization. This aligns with the broader adoption of machine learning in drug design, reducing R&D timelines. Patent landscapes reveal increasing filings around thiazole-based innovations, underscoring its commercial potential.
From an environmental standpoint, the biodegradability profile of 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile is under scrutiny, particularly regarding PFAS alternatives. Regulatory agencies emphasize eco-friendly fluorochemicals, driving innovation in safer substitutes. This compound's balanced properties position it as a candidate for next-generation functional materials.
For researchers sourcing CAS 2059967-03-0, quality benchmarks include ≥98% purity and stringent residual solvent limits. Suppliers increasingly provide custom synthesis and isotope-labeled variants to support tracer studies. Storage recommendations typically advise protection from moisture and light to maintain stability.
Emerging applications in proteolysis-targeting chimeras (PROTACs) further expand the utility of this compound. Its ability to serve as a linker component in bifunctional molecules exemplifies the convergence of chemical biology and therapeutic innovation. Such developments resonate with the pharmaceutical industry's pursuit of targeted protein degradation strategies.
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